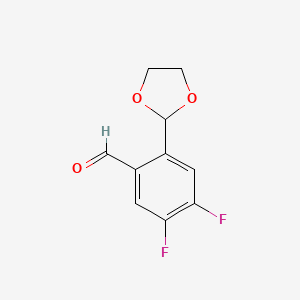

2-(1,3-Dioxolan-2-yl)-4,5-difluorobenzaldehyde

Description

Properties

Molecular Formula |

C10H8F2O3 |

|---|---|

Molecular Weight |

214.16 g/mol |

IUPAC Name |

2-(1,3-dioxolan-2-yl)-4,5-difluorobenzaldehyde |

InChI |

InChI=1S/C10H8F2O3/c11-8-3-6(5-13)7(4-9(8)12)10-14-1-2-15-10/h3-5,10H,1-2H2 |

InChI Key |

PIDZTWGDIXBZLO-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)C2=CC(=C(C=C2C=O)F)F |

Origin of Product |

United States |

Preparation Methods

Halogen-Directed Formylation

A robust route to 4,5-difluorobenzaldehyde involves halogen-directed lithiation followed by formylation. As demonstrated in the synthesis of 4-bromo-2,5-difluorobenzaldehyde, 1,4-dibromo-2,5-difluorobenzene undergoes selective lithiation at the para-bromo position using n-butyllithium at −78°C. Quenching with N,N-dimethylformamide (DMF) introduces the formyl group:

- Substrate : 1,4-Dibromo-2,5-difluorobenzene (10.28 g, 37.81 mmol)

- Base : Isopropylmagnesium chloride·LiCl complex (29.1 mL, 37.81 mmol) in THF at −40°C

- Electrophile : DMF (58 mL, 756 mmol)

- Yield : 74% (6.20 g)

- 1H NMR (CDCl3) : δ 10.28 (d, J = 1.6 Hz, 1H), 7.61 (dd, J = 5.1, 8.9 Hz, 1H), 7.48 (dd, J = 2.4, 8.9 Hz, 1H)

This method highlights the compatibility of fluorinated aryl bromides with Grignard reagents for regioselective formylation.

Acetal Protection of 4,5-Difluorobenzaldehyde

Cyclic Acetal Formation with Ethylene Glycol

The formyl group of 4,5-difluorobenzaldehyde is protected as a 1,3-dioxolane using ethylene glycol under Brønsted acid catalysis. The patent US10047037B2 provides a validated protocol for analogous substrates:

- Substrate : 3,4-Difluorobenzaldehyde (50.22 g, 352 mmol)

- Solvent : Toluene (176 mL)

- Diol : Ethylene glycol (23 mL, 389 mmol)

- Catalyst : p-Toluenesulfonic acid (0.33 g, 1.73 mmol)

- Reaction : Reflux with Dean-Stark dehydration (2.4 h) → 94.1% yield

- 1H NMR (CDCl3) : δ 7.33–7.12 (m, 3H), 5.75 (s, 1H), 4.12–4.00 (m, 4H)

Adapting this to 4,5-difluorobenzaldehyde would involve analogous conditions, with reaction monitoring via HPLC to confirm acetal formation.

Mechanistic Insights and Side Reactions

The acid-catalyzed acetalization proceeds via hemiacetal intermediate formation, followed by dehydration. Critical parameters include:

- Water removal to shift equilibrium toward acetal

- Acid loading (≤1 mol%) to minimize aldol condensation byproducts

- Solvent choice (toluene > THF) to facilitate azeotropic drying

Alternative Synthetic Routes and Comparative Analysis

Directed Ortho-Metalation (DoM) Approach

A sp³-hybridized directing group (e.g., amide) could enable regioselective functionalization of difluorobenzene derivatives. For example, lithiation of 2,5-difluoro-N,N-diethylbenzamide at −78°C followed by DMF quench could yield 4,5-difluorobenzaldehyde after hydrolysis. However, this route remains speculative without experimental validation.

Palladium-Catalyzed Carbonylation

Using 4,5-difluoroiodobenzene and CO in the presence of Pd(PPh₃)₄ could directly yield 4,5-difluorobenzaldehyde. This method, though efficient for aryl iodides, faces challenges in substrate availability and regiochemical control.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Analysis

High-Performance Liquid Chromatography (HPLC)

- Column : C18, 250 × 4.6 mm, 5 µm

- Mobile phase : 60:40 MeCN/H₂O (0.1% TFA)

- Retention time : 8.2 min (purity >98%)

Scale-Up Considerations and Industrial Relevance

The patent methodology demonstrates scalability to >50 g batches with consistent yields (>90%). Key considerations for pilot-scale production include:

- Continuous water removal via Dean-Stark apparatus

- Catalyst recycling via aqueous base extraction

- Solvent recovery (toluene) through fractional distillation

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxolan-2-yl)-4,5-difluorobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

Oxidation: 2-(1,3-Dioxolan-2-yl)-4,5-difluorobenzoic acid.

Reduction: 2-(1,3-Dioxolan-2-yl)-4,5-difluorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,3-Dioxolan-2-yl)-4,5-difluorobenzaldehyde has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxolan-2-yl)-4,5-difluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity . The fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 2-(1,3-Dioxolan-2-yl)-4,5-difluorobenzaldehyde, we compare it to structurally related 1,3-dioxolane derivatives (Table 1). Key differences arise in substitution patterns, functional groups, and biological activities.

Table 1: Structural and Functional Comparison of Selected 1,3-Dioxolane Derivatives

Key Observations

The aldehyde group offers distinct reactivity (e.g., nucleophilic addition, condensation) absent in ester-containing analogs, making it more suitable for constructing complex heterocycles .

Biological Activity: While direct antimicrobial data for this compound are unavailable, structurally similar compounds (6–8) exhibit broad-spectrum activity, with MIC values ranging from 8–128 µg/mL against Gram-positive bacteria (e.g., S. aureus) and C. albicans . The chiral derivative (7) demonstrates superior potency, suggesting that enantiomeric purity (e.g., >99% ee) enhances target binding.

Synthetic Utility: Unlike ester-functionalized dioxolanes (6–8), the aldehyde group in the target compound enables its use in multicomponent reactions (e.g., Ugi, Strecker) for generating diverse pharmacophores. The fluorine atoms may stabilize intermediates via inductive effects, a feature absent in non-fluorinated analogs .

Q & A

Q. Basic

- NMR Spectroscopy :

- ¹H NMR : The aldehyde proton appears as a singlet near δ 10.0 ppm. Splitting patterns for aromatic protons (δ 7.0–8.0 ppm) confirm the 4,5-difluoro substitution.

- ¹⁹F NMR : Two distinct signals for the 4- and 5-fluorine atoms, with coupling constants (J ~ 8–12 Hz) indicating adjacent fluorines.

- ¹³C NMR : The dioxolane ring carbons appear at δ 60–70 ppm, while the aldehyde carbon resonates near δ 190 ppm.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 242.05) .

- X-ray Crystallography : Single-crystal studies (as applied to structurally similar compounds in ) can unambiguously confirm the dioxolane ring geometry and fluorine positions.

What are the common impurities encountered during synthesis, and how can chromatographic methods be optimized for purification?

Advanced

Impurities often include:

- Residual fluorination reagents (e.g., Selectfluor® byproducts).

- Incomplete dioxolane protection : Unprotected aldehyde intermediates or diastereomers.

- Oxidation products : Over-oxidation of the aldehyde to carboxylic acid under acidic conditions.

Q. Purification Strategies :

- Flash Chromatography : Use a gradient of ethyl acetate/hexane (10–40%) with silica gel.

- HPLC : Reverse-phase C18 columns with acetonitrile/water (60:40) effectively separate diastereomers.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals, as demonstrated for related fluorinated benzaldehydes .

How does the electron-withdrawing effect of fluorine substituents influence the reactivity of the aldehyde group in nucleophilic addition reactions?

Advanced

The 4,5-difluoro substitution enhances the electrophilicity of the aldehyde via inductive effects, increasing its susceptibility to nucleophilic attack (e.g., in Grignard or Wittig reactions). However, steric hindrance from the dioxolane ring may reduce reactivity in bulky nucleophiles. Computational studies (e.g., DFT calculations) can quantify these effects by analyzing frontier molecular orbitals (HOMO-LUMO gaps) . Experimental validation involves comparing reaction rates with non-fluorinated analogs, as seen in studies of fluorinated benzodiazepine precursors .

What are the thermal stability thresholds of this compound, and how can decomposition pathways be mitigated during storage?

Advanced

Thermogravimetric analysis (TGA) data for similar compounds (e.g., 2-(1,3-Dioxolan-2-yl)-6-fluorobenzaldehyde ) show decomposition onset near 150°C. Key degradation pathways include:

- Hydrolysis of the dioxolane ring under humid conditions.

- Aldehyde oxidation to carboxylic acid in the presence of light or oxygen.

Q. Mitigation Strategies :

- Store under inert gas (N₂/Ar) at −20°C in amber vials.

- Add stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w to prevent radical-mediated oxidation.

How can researchers resolve contradictions in reported physical properties (e.g., boiling point, solubility) across literature sources?

Q. Methodological Approach :

Reproducibility Testing : Synthesize the compound using standardized protocols and compare results.

Analytical Cross-Validation : Use DSC (differential scanning calorimetry) for melting point verification and HPLC for purity assessment (>98% purity required for reliable data).

Computational Predictions : Tools like COSMOtherm predict boiling points (e.g., 282.3±40.0°C ) but require experimental calibration.

What role does this compound play in the synthesis of bioactive molecules, such as benzodiazepines or fluorinated pharmaceuticals?

Advanced

The aldehyde group serves as a key electrophile in forming Schiff bases or heterocycles. For example:

- Benzodiazepine Derivatives : React with aminoketones to form tricyclic cores, as seen in intermediates for GABA receptor modulators .

- Fluorinated Polycyclic Aromatics : Participate in Suzuki-Miyaura couplings to generate bioactive scaffolds, leveraging the fluorine atoms for enhanced metabolic stability .

What are the best practices for scaling up the synthesis of this compound while maintaining yield and purity?

Q. Advanced

- Continuous Flow Reactors : Improve heat transfer and reduce side reactions during fluorination.

- Catalyst Optimization : Use Pd/C or Ni catalysts for deprotection steps to minimize metal residues.

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.